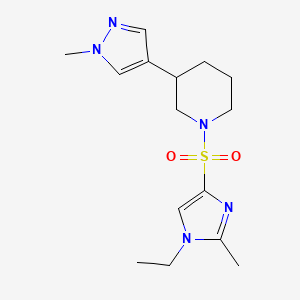
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine, also known as EMIP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications. The purpose of
Mecanismo De Acción
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and monoamine oxidase (MAO). Inhibition of these enzymes and receptors leads to the suppression of inflammation and oxidative stress, which are the underlying mechanisms of various diseases.
Biochemical and Physiological Effects:
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, NF-κB, and MAO activity, reduction of oxidative stress and inflammation, and induction of apoptosis and inhibition of cell proliferation in cancer cells. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of various enzymes and receptors. However, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine research, including the development of more efficient synthesis methods, the investigation of its potential role in the treatment of other diseases, and the determination of its safety and efficacy in humans. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine and to identify potential drug targets for this compound.
Conclusion:
In conclusion, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is a novel compound that has shown promising results in scientific research applications. It has been synthesized using various methods and has been extensively studied for its potential role in the treatment of various diseases. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors, leading to the suppression of inflammation and oxidative stress. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been synthesized using various methods, including the reaction of 1-ethyl-2-methylimidazole with 1-chloro-3-(1-methylpyrazol-4-yl)piperidine, followed by the reaction with sodium sulfonate. Another method involves the reaction of 1-ethyl-2-methylimidazole with 1-chloro-3-(1-methylpyrazol-4-yl)piperidine, followed by the reaction with sodium hydrosulfide. Both methods have shown high yield and purity of 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been extensively studied for its potential role in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In a recent study, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-4-19-11-15(17-12(19)2)23(21,22)20-7-5-6-13(10-20)14-8-16-18(3)9-14/h8-9,11,13H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRZBMXPMNOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)
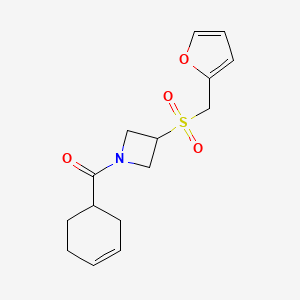
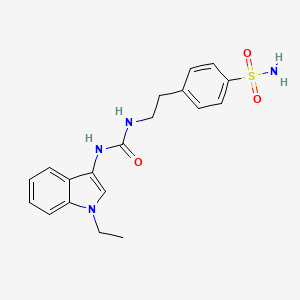
![N-(sec-butyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2741488.png)
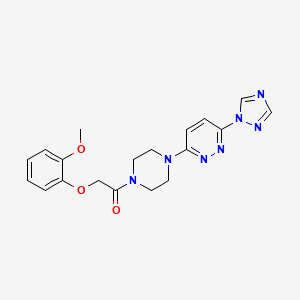
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2741490.png)
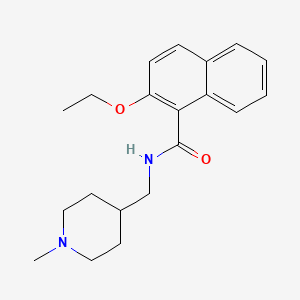

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)
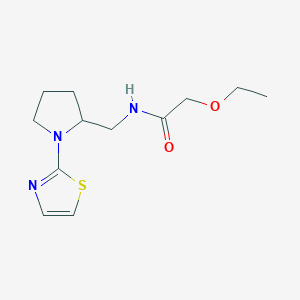


![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2741500.png)